molecular formula C19H23NO3 B258344 N-[1-(2,5-dimethylphenyl)ethyl]-3,5-dimethoxybenzamide

N-[1-(2,5-dimethylphenyl)ethyl]-3,5-dimethoxybenzamide

Cat. No. B258344
M. Wt: 313.4 g/mol
InChI Key: YTGSUMPDRZVHCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(2,5-dimethylphenyl)ethyl]-3,5-dimethoxybenzamide, also known as DMPEA, is a chemical compound that belongs to the class of phenethylamines. It is an analog of the popular drug 2C-D and has been studied extensively for its potential as a research chemical.

Mechanism of Action

The exact mechanism of action of N-[1-(2,5-dimethylphenyl)ethyl]-3,5-dimethoxybenzamide is not fully understood. However, it is believed to act as a partial agonist at the 5-HT2A and 5-HT2C serotonin receptors. It may also interact with other neurotransmitter systems, including dopamine and norepinephrine.
Biochemical and Physiological Effects:
N-[1-(2,5-dimethylphenyl)ethyl]-3,5-dimethoxybenzamide has been shown to produce a range of biochemical and physiological effects. These include changes in heart rate, blood pressure, and body temperature. N-[1-(2,5-dimethylphenyl)ethyl]-3,5-dimethoxybenzamide has also been shown to produce changes in mood, perception, and cognition.

Advantages and Limitations for Lab Experiments

N-[1-(2,5-dimethylphenyl)ethyl]-3,5-dimethoxybenzamide has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high degree of purity. However, it also has several limitations, including its potential for toxicity and its limited solubility in water.

Future Directions

There are several potential future directions for research on N-[1-(2,5-dimethylphenyl)ethyl]-3,5-dimethoxybenzamide. These include further studies on its mechanism of action and its potential as a treatment for mental disorders. Other future directions may include studies on its potential as an analgesic or anti-inflammatory agent, as well as studies on its long-term effects on the central nervous system.

Synthesis Methods

N-[1-(2,5-dimethylphenyl)ethyl]-3,5-dimethoxybenzamide can be synthesized through several methods, including the reaction of 3,5-dimethoxybenzoyl chloride with 2,5-dimethylphenethylamine in the presence of a base. Other methods include the use of palladium-catalyzed coupling reactions and the reduction of 3,5-dimethoxybenzonitrile with lithium aluminum hydride.

Scientific Research Applications

N-[1-(2,5-dimethylphenyl)ethyl]-3,5-dimethoxybenzamide has been used extensively in scientific research for its potential as a psychoactive substance. It has been studied for its effects on the central nervous system and its potential as a treatment for various mental disorders. N-[1-(2,5-dimethylphenyl)ethyl]-3,5-dimethoxybenzamide has also been studied for its potential as an analgesic and anti-inflammatory agent.

properties

Product Name

N-[1-(2,5-dimethylphenyl)ethyl]-3,5-dimethoxybenzamide

Molecular Formula

C19H23NO3

Molecular Weight

313.4 g/mol

IUPAC Name

N-[1-(2,5-dimethylphenyl)ethyl]-3,5-dimethoxybenzamide

InChI

InChI=1S/C19H23NO3/c1-12-6-7-13(2)18(8-12)14(3)20-19(21)15-9-16(22-4)11-17(10-15)23-5/h6-11,14H,1-5H3,(H,20,21)

InChI Key

YTGSUMPDRZVHCL-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C)C(C)NC(=O)C2=CC(=CC(=C2)OC)OC

Canonical SMILES

CC1=CC(=C(C=C1)C)C(C)NC(=O)C2=CC(=CC(=C2)OC)OC

Origin of Product

United States

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